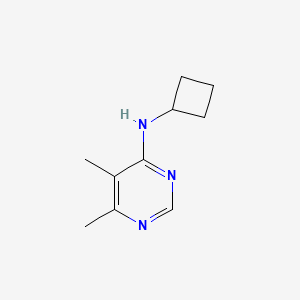![molecular formula C15H16F3N5O B12229242 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B12229242.png)
3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a trifluoromethyl group and a pyrrolidine ring linked through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine and pyrrolidine precursors. The pyridazine ring can be synthesized through the reaction of hydrazine with 1,4-dicarbonyl compounds, followed by functionalization at various positions . The pyrrolidine ring is often constructed from cyclic or acyclic precursors, with functionalization occurring at preformed rings .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The pyridazine ring is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can be crucial for binding to biological targets . The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit a wide range of biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are known for their versatility in drug discovery.
Uniqueness
What sets 3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine apart is the combination of the pyridazine and pyrrolidine rings with a trifluoromethyl group. This unique structure imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, which can be advantageous in drug development.
Properties
Molecular Formula |
C15H16F3N5O |
|---|---|
Molecular Weight |
339.32 g/mol |
IUPAC Name |
3-methyl-6-[[1-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C15H16F3N5O/c1-10-2-5-14(22-19-10)24-9-11-6-7-23(8-11)13-4-3-12(20-21-13)15(16,17)18/h2-5,11H,6-9H2,1H3 |
InChI Key |
IFOYQRBLIQSECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C3=NN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Tert-butyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229164.png)
![N-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide](/img/structure/B12229175.png)
![1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12229177.png)
![2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229178.png)

![3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12229184.png)
![3-Cyclopropyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12229188.png)
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12229194.png)
![4-[1-(5-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12229198.png)
![6-[3-(Fluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12229203.png)
![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B12229211.png)

![3-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12229225.png)
![2,6-Dimethyl-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine](/img/structure/B12229235.png)
